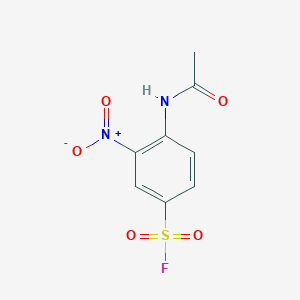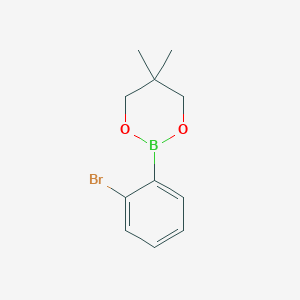
6-Methoxy-1,2-dimethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1,2-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s structure consists of an indole ring substituted with methoxy and dimethyl groups, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2-dimethyl-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of 6-methoxy-2,3-dimethylphenylhydrazine with an appropriate ketone can yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2-dimethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the indole ring, potentially altering its pharmacological properties.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Methoxy-1,2-dimethyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential antiviral, anti-inflammatory, and anticancer properties are of interest for therapeutic development.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact mechanism may vary depending on the specific biological context and the presence of other functional groups .
Comparison with Similar Compounds
1H-Indole: The parent compound, which lacks the methoxy and dimethyl substitutions.
6-Methoxyindole: Similar structure but without the dimethyl groups.
1,2-Dimethylindole: Lacks the methoxy group but retains the dimethyl substitutions.
Comparison: 6-Methoxy-1,2-dimethyl-1H-indole is unique due to the combined presence of methoxy and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to 1H-indole, the methoxy group can enhance electron density on the ring, making it more reactive in electrophilic substitution reactions. The dimethyl groups can also affect the compound’s steric properties, potentially altering its binding affinity to biological targets .
Properties
CAS No. |
1968-12-3 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-methoxy-1,2-dimethylindole |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-4-5-10(13-3)7-11(9)12(8)2/h4-7H,1-3H3 |
InChI Key |
QYTHXOJFJVKOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)




![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)


![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)



